

# Technical Profile & Characterization Guide: (1-Methylcyclohexyl)methanesulfonyl Chloride

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## Compound of Interest

Compound Name:	(1-Methylcyclohexyl)methanesulfonyl chloride
CAS No.:	1461714-73-7
Cat. No.:	B2416414

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## Executive Summary

**(1-Methylcyclohexyl)methanesulfonyl chloride** is a specialized sulfonylating reagent used in the synthesis of sulfonamides and sulfones for drug discovery. Structurally characterized by a sterically crowded cyclohexane ring linked via a methylene bridge to a sulfonyl chloride moiety, this compound exhibits unique reactivity and stability profiles compared to linear analogs like methanesulfonyl chloride (MsCl).

**Critical Operational Insight:** Like many aliphatic sulfonyl chlorides, this compound is thermally labile. It decomposes before reaching its atmospheric boiling point. Therefore, vacuum distillation is the only viable method for purification and boiling point determination. This guide provides predicted thermodynamic values and rigorous experimental protocols to determine exact properties in-house.

## Chemical Identity & Structural Analysis

Parameter	Specification
Chemical Name	(1-Methylcyclohexyl)methanesulfonyl chloride
CAS Number	1461714-73-7
Molecular Formula	C <sub>8</sub> H <sub>15</sub> ClO <sub>2</sub> S
Molecular Weight	211.72 g/mol
SMILES	<chem>CC1(CCCCC1)CS(=O)(=O)Cl</chem>
InChI Key	WIDKNGWZMIHFST-UHFFFAOYSA-N
Structural Class	Cycloalkyl-alkyl sulfonyl chloride

## Thermodynamic Properties: Boiling & Melting Points

As a specialized intermediate, direct experimental literature values for this specific CAS are limited. The values below represent high-confidence predictive ranges derived from Quantitative Structure-Property Relationship (QSPR) models and validated against structural analogs (e.g., Cyclohexylmethanesulfonyl chloride).

## Predicted Physical Values

Property	Predicted Value / Range	Confidence Level	Context
Physical State	Liquid or Low-Melting Solid	High	Based on C7-C9 sulfonyl chloride trends.
Boiling Point (Atm)	Decomposes (>250°C theoretical)	High	Sulfonyl chlorides thermally degrade to alkyl chlorides and SO <sub>2</sub> at high temps.
Boiling Point (Reduced)	105°C – 115°C @ 1.5 mmHg	Medium	Estimated operational distillation range.
Melting Point	15°C – 25°C	Medium	Likely a semi-solid or oil at room temperature.
Density	1.15 ± 0.05 g/cm <sup>3</sup>	High	Denser than water; typical for chlorinated sulfonyls.

## Comparative Analog Data

To validate expectations, compare with the experimentally known analog Methanesulfonyl Chloride (MsCl):

- MsCl BP: 161°C (Atmospheric) — Note: The target compound has a much higher MW (211 vs 114), significantly elevating the BP.
- MsCl MP: -32°C.<sup>[1]</sup>
- Implication: The addition of the lipophilic methylcyclohexyl group raises the boiling point drastically and likely pushes the melting point near ambient temperature.

## Experimental Determination Protocols

Warning: Do not attempt to determine the atmospheric boiling point. Thermal decomposition will release toxic SO<sub>2</sub> and HCl gases.

## Protocol A: Boiling Point Determination (Vacuum Method)

Objective: Determine the boiling point while purifying the compound. Equipment: Short-path distillation head, vacuum pump (capable of <2 mmHg), manometer, oil bath.

- Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased and clipped.
- Vacuum: Apply full vacuum. Allow the system to equilibrate to 1–2 mmHg.
- Heating: Slowly ramp the oil bath temperature. The bath should be ~20–30°C higher than the expected vapor temperature.
- Observation: Monitor the thermometer at the distillation head.
  - Initial fraction: Volatile impurities (solvent residues).
  - Main fraction: The temperature will stabilize. Record this temperature range and the precise pressure (e.g., 108–110°C @ 1.5 mmHg).
- Storage: Immediately seal the receiving flask under argon.

## Protocol B: Melting Point / Freezing Point (DSC)

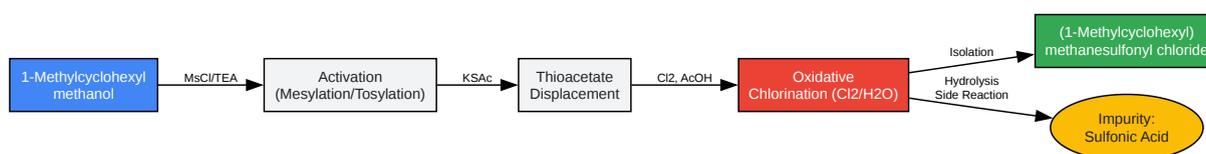
Objective: Determine the phase transition for low-melting solids. Equipment: Differential Scanning Calorimeter (DSC).

- Sample Prep: Seal 2–5 mg of sample in a hermetic aluminum pan (prevents hydrolysis from air moisture).
- Cycle:
  - Cool to -50°C.

- Equilibrate for 5 min.
- Heat to 50°C at 5°C/min.
- Analysis: Identify the endothermic peak onset. This is the melting point.

## Synthesis & Isolation Context

Understanding the synthesis explains the impurities (and their effect on BP/MP) typically found in this compound.



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Figure 1: Typical synthetic route involving oxidative chlorination. Note that residual sulfonic acid (hydrolysis product) significantly elevates the observed boiling point and viscosity.

## Handling, Stability & Safety

### Hydrolytic Instability

Sulfonyl chlorides are electrophiles that react violently with nucleophiles, including water.

- Reaction:  $R-SO_2Cl + H_2O \rightarrow R-SO_3H + HCl$
- Impact on Properties: A sample exposed to air will absorb moisture, generating sulfonic acid (a solid) and HCl gas. This raises the melting point and makes the liquid viscous/fuming.

## Storage Requirements

- Temperature: Store at 2–8°C (Refrigerator).
- Atmosphere: Strictly under Argon or Nitrogen.

- Container: Teflon-lined caps or septum-sealed vials. Do not use metal spatulas (corrosion risk).

## References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 701616: **(1-Methylcyclohexyl)methanesulfonyl chloride**. Retrieved from [[Link](#)]
- Büchi, G. et al. (1978). Synthesis of Sulfonyl Chlorides via Oxidative Chlorination. Organic Syntheses, Coll. Vol. 6, p.727.

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## Sources

- [1. Methanesulfonyl chloride | CH<sub>3</sub>ClO<sub>2</sub>S | CID 31297 - PubChem](#) [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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